Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate
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Overview
Description
Scientific Research Applications
Molecular Structure and Properties
The compound Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate showcases intriguing chemical behavior and structural properties. Studies have demonstrated that related compounds exhibit a range of polymorphic forms, indicating variability in molecular conformation and packing. This variability can lead to different physical properties such as color changes, attributable to the torsion of specific groups like thiophene relative to fragments like o-nitroaniline. Such studies underline the compound's potential in materials science, particularly for applications requiring thermodynamic stability and specific molecular conformations (Yu et al., 2000).
Analytical Chemistry and Measurement Techniques
The compound's derivatives have been explored in analytical chemistry, especially in the context of chromatographic separation and quantification. Techniques such as gas chromatography have been utilized to separate and determine the concentration of similar compounds efficiently, indicating the compound's role in the development of precise analytical methods (Feng, 2004).
Catalytic and Synthetic Chemistry
In the realm of synthetic chemistry, derivatives of this compound are utilized as catalysts in key reactions. For instance, they are involved in asymmetric Michael additions and other synthetic pathways that are crucial in the preparation of complex organic molecules. This highlights the compound's importance in developing novel synthetic routes and its potential utility in manufacturing pharmaceuticals and other organic materials (Ruiz-Olalla et al., 2015).
Crystallography and Material Sciences
The compound and its derivatives have also been a subject of interest in crystallography. Studies involving X-ray diffraction techniques have provided detailed insights into the molecular and crystal structure of these compounds. Understanding these structures is fundamental for applications in material sciences and for the design of materials with specific properties (Ramazani et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[(4-nitrophenyl)carbamothioylamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-20-12(17)10-6-7-22-11(10)15-13(21)14-8-2-4-9(5-3-8)16(18)19/h2-7H,1H3,(H2,14,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFCKDPFPHYLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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